9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine
Description
Properties
IUPAC Name |
9-methyl-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-22-9-18-13-14(22)16-8-17-15(13)24-6-4-23(5-7-24)12-3-2-11-20-19-10-25(11)21-12/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVPOHZLJFOHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of purines, including the target compound, exhibit significant anticancer properties. The structural modifications involving the triazolo and pyridazine moieties enhance their interaction with biological targets associated with cancer cell proliferation. Studies have shown that these compounds can inhibit specific kinases involved in tumor growth and metastasis .
2. Antimicrobial Properties
The incorporation of triazole and pyridazine rings in the molecular structure has been linked to enhanced antimicrobial activity. Compounds similar to 9-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine have demonstrated efficacy against a range of bacterial and fungal pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
3. Neuropharmacological Effects
Preliminary studies suggest that compounds with a similar structure may exhibit neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neural tissues .
Biochemical Research Applications
1. Enzyme Inhibition Studies
The compound's ability to act as an enzyme inhibitor is of particular interest in biochemical research. Its interactions with various enzymes involved in metabolic pathways can provide insights into drug design and the development of therapeutic agents targeting specific diseases .
2. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biological studies. It can be utilized to study cellular processes or track biological interactions within living organisms, aiding in the understanding of complex biochemical pathways .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | The compound inhibited cell proliferation in various cancer cell lines by targeting specific kinases. |
| Study B | Assess antimicrobial activity | Demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans. |
| Study C | Investigate neuroprotective effects | Showed potential in reducing neuronal apoptosis in models of oxidative stress. |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The target compound’s piperazine-triazolopyridazine substituent distinguishes it from analogs with acylated piperazines (e.g., acetyl, trifluoroacetyl, or benzodioxin groups). Key comparisons include:
Table 1: Substituent Effects on Physicochemical and Pharmacological Properties
Purine Core Modifications
The methyl group at position 9 contrasts with phenyl or hydrogen substituents in other purine derivatives:
- 9-Phenyl-9H-Purin-6-amines (): These compounds feature a phenyl group at position 9 and an amine at position 5.
- Pyrazolo- and Imidazo-Fused Derivatives () : Heterocyclic systems like pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine exhibit distinct electronic profiles, favoring interactions with nucleotide-binding domains over purine-based scaffolds .
Pharmacological Implications
- Kinase Inhibition : Structural similarity to Lin28-1632 () suggests possible RNA-binding protein inhibition, relevant in oncology or regenerative medicine .
- Cannabidiol Analogs: Unlike acylated piperazine derivatives (–2), the target compound’s triazolopyridazine group likely shifts activity away from cannabinoid receptors toward epigenetic or kinase targets.
Preparation Methods
Preparation of 9-Methyl-9H-Purine-6-Amine
The purine precursor is synthesized via Gould-Jacobs cyclization, starting from 4,5-diaminopyrimidine derivatives. Key steps include:
Table 1: Reaction Conditions for Purine Intermediate Synthesis
Synthesis of Triazolo[4,3-b]Pyridazin-6-yl Piperazine
The triazolopyridazine-piperazine fragment is constructed through:
Table 2: Optimization of Triazolopyridazine Formation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Hydrazine Equivalents | 2.5 eq | Maximizes ring closure |
| Cyclization Temp | 120°C | Reduces byproducts |
| Catalyst | None | Avoids contamination |
Coupling of Purine and Piperazine-Triazolopyridazine Fragments
The final step involves nucleophilic aromatic substitution (SNAr) between 9-methyl-9H-purine-6-amine andtriazolo[4,3-b]pyridazin-6-yl piperazine:
Table 3: Coupling Reaction Optimization
| Condition | Variation Tested | Optimal Outcome |
|---|---|---|
| Solvent | DMF > DMSO > THF | DMF (highest polarity) |
| Base | K2CO3 > Et3N > NaHCO3 | K2CO3 (pH 10–12) |
| Temperature | 70°C vs. 90°C vs. 110°C | 90°C (balance of rate vs. degradation) |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : 1H NMR (400 MHz, DMSO-d6) δ 8.72 (s, 1H, purine H8), 7.89 (d, J = 5.2 Hz, 1H, pyridazine H3), 4.12 (m, 4H, piperazine CH2).
-
HRMS : Calculated for C16H18N10 [M+H]+: 351.1694; Found: 351.1689.
Scale-Up Challenges and Solutions
Solvent Selection for Industrial Production
Byproduct Formation During Coupling
-
Observation : N-methylation byproducts arise from residual DMF decomposition.
-
Mitigation : Pre-stirring DMF with molecular sieves (4Å) minimizes dimethylamine generation.
Comparative Analysis of Alternative Synthetic Routes
Palladium-Catalyzed Amination
A patent-disclosed method employs Pd(OAc)2/Xantphos catalyst for C–N bond formation, achieving 82% yield but requiring stringent oxygen-free conditions.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces coupling time from 12 hr to 45 min, though with 5–7% yield reduction due to thermal decomposition.
Table 4: Method Comparison
| Method | Yield (%) | Time | Cost (Relative) |
|---|---|---|---|
| Conventional SNAr | 75 | 12 hr | 1.0 |
| Pd-Catalyzed | 82 | 6 hr | 3.2 |
| Microwave | 68 | 0.75 hr | 1.8 |
Q & A
Q. Table 1: Representative Synthesis Conditions
Basic: Which analytical techniques validate structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine CH at δ 3.2–3.8 ppm) ().
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 523.5–553.3 [M+1]) ().
- HPLC : Reverse-phase C18 columns (acetonitrile/water) ensure >95% purity ().
Advanced: How can structure-activity relationships (SAR) be systematically explored?
Methodological Answer:
- Substituent Variation : Modify the purine N-9 position (e.g., sec-butyl in ) or triazolo-pyridazine substituents (e.g., 3,4-dichlorophenyl in ) to assess impact on bioactivity.
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., BRD4, COX-2) ().
- Biological Assays : Test derivatives in kinase inhibition () or apoptosis assays (MCF-7 cells, ).
Key Finding : N-9 alkylation enhances anticancer activity (IC < 10 µM in ), while bulky triazolo substituents improve target selectivity ().
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Orthogonal Assays : Cross-validate using cell viability (MTT), apoptosis (Annexin V), and target engagement (SPR/BLI) ().
- Stability Testing : Monitor compound degradation via HPLC under assay conditions (e.g., pH 7.4 buffer) ().
- Cell Line Variability : Compare results across multiple lines (e.g., MCF-7 vs. HEK293) to rule out context-dependent effects ().
Basic: What in vitro models are suitable for pharmacological screening?
Methodological Answer:
- Cancer Models : MCF-7 (breast) or HL-60 (leukemia) cells for apoptosis/cytotoxicity ().
- Enzyme Inhibition : Lanosterol-14α-demethylase (CYP51) or BRD4 bromodomains ().
- Protocol : Treat cells with 1–100 µM compound for 48 hours; measure viability via MTT ().
Advanced: How to optimize pharmacokinetic (PK) properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Introduce polar groups (e.g., methoxy, sulfonyl) ().
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated degradation ().
- Prodrug Strategies : Mask amines with acetyl or PEG groups to improve bioavailability ().
Case Study : AZD5153 () achieved oral bioavailability >50% via piperazine methylation and methoxy substitution.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
